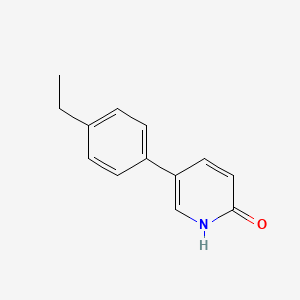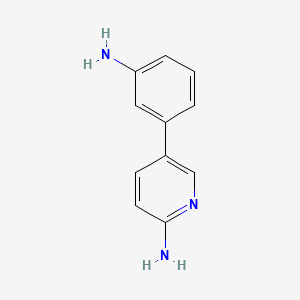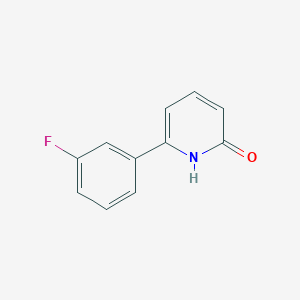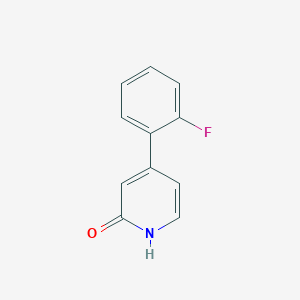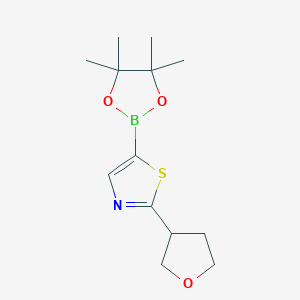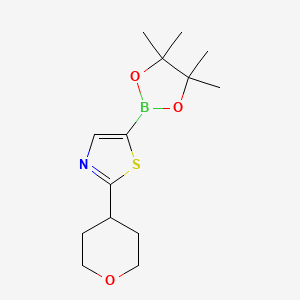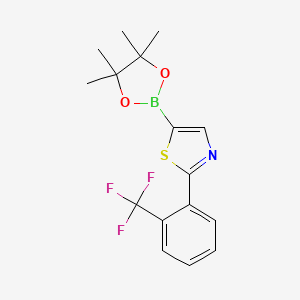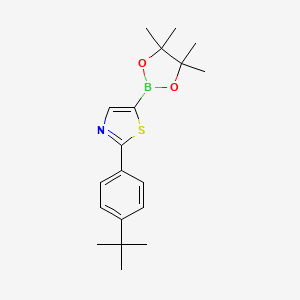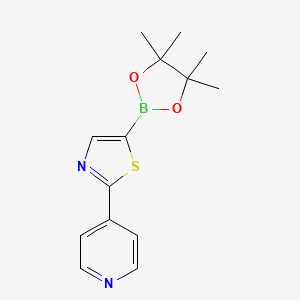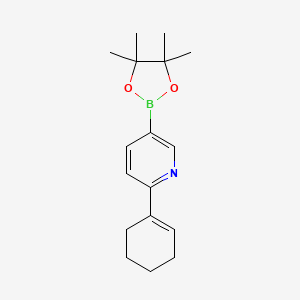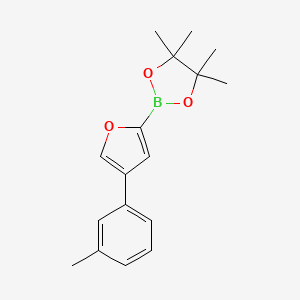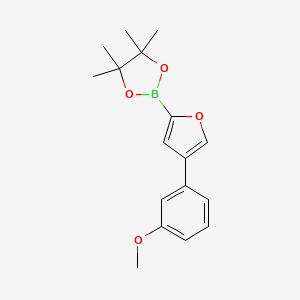
4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester (4-MPF2BAPE) is a boronic ester that has been widely studied for its potential applications in a variety of scientific research fields. It is a versatile and reliable compound that can be used in a range of different experiments and applications. Boronic esters such as 4-MPF2BAPE have been used in a variety of research areas, including organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester has a wide range of applications in scientific research due to its versatile nature. It has been used in a variety of organic synthesis experiments, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in medicinal chemistry experiments as a boronic ester protecting group for the synthesis of small molecules and peptides. In addition, 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester has been used in biochemistry and biochemical engineering experiments for the production of enzymes, proteins, and other biochemical compounds.
Mecanismo De Acción
The mechanism of action of 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester is primarily based on its ability to form strong covalent bonds with other compounds. 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester is able to form strong covalent bonds with a variety of compounds, including alcohols, amines, and other organic compounds. These bonds are formed through a process known as boron-oxygen exchange, in which the boron atom in the 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester molecule is exchanged with an oxygen atom in the target compound. This exchange results in the formation of a strong covalent bond between the two compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester are largely unknown due to the limited research that has been conducted on the compound. However, some studies have indicated that 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester may have potential applications in the treatment of certain diseases. For example, one study found that 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester may have potential applications in the treatment of cancer due to its ability to inhibit the growth of cancer cells. Additionally, 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester has been shown to have anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester is a versatile and reliable compound that has a wide range of potential applications in laboratory experiments. One of the main advantages of 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester is its ability to form strong covalent bonds with a variety of compounds, making it a useful tool in organic synthesis experiments. Additionally, 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester is a relatively non-toxic compound, making it safe to handle in the laboratory.
However, there are some limitations to using 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester in laboratory experiments. For example, the reaction of 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester with other compounds can be slow and inefficient, making it difficult to achieve the desired product in a timely manner. Additionally, 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester is a relatively expensive compound, making it difficult to use in large-scale experiments.
Direcciones Futuras
Despite its limitations, 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester has a wide range of potential applications in scientific research. In the future, 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester may be used in a variety of different experiments, including organic synthesis, medicinal chemistry, and biochemistry. Additionally, 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester may be used in the development of new drugs and therapies for the treatment of various diseases. Furthermore, 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester may be used in the production of enzymes, proteins, and other biochemical compounds. Finally, 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester may be used in the development of new materials and technologies.
Métodos De Síntesis
The synthesis of 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester is a relatively simple process that can be accomplished using a variety of methods. The most common route is the reaction of 4-methoxyphenyl furan-2-boronic acid (4-MPF2BA) with pinacol ester in the presence of a base such as NaOH or KOH. This reaction results in the formation of 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester and an alcohol by-product. The reaction can be carried out at room temperature or slightly elevated temperatures, and the reaction time can range from a few minutes to several hours, depending on the desired product.
Propiedades
IUPAC Name |
2-[4-(3-methoxyphenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO4/c1-16(2)17(3,4)22-18(21-16)15-10-13(11-20-15)12-7-6-8-14(9-12)19-5/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLRPUAZPDULLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


